(R)-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride
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Overview
Description
®-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride is a chiral amine compound with a cyclopropyl group attached to a 2,4-dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride typically involves the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Attachment of the 2,4-dimethylphenyl group:
Industrial Production Methods
Industrial production of ®-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
®-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amine derivatives.
Scientific Research Applications
®-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ®-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler analog with a cyclopropyl group attached to an amine.
2,4-Dimethylphenylamine: An analog with a 2,4-dimethylphenyl group attached to an amine.
Cyclopropyl(phenyl)methanamine: A compound with a cyclopropyl group attached to a phenylmethanamine.
Uniqueness
®-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride is unique due to its specific combination of a cyclopropyl group and a 2,4-dimethylphenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
1213360-96-3 |
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Molecular Formula |
C12H18ClN |
Molecular Weight |
211.73 g/mol |
IUPAC Name |
(R)-cyclopropyl-(2,4-dimethylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-8-3-6-11(9(2)7-8)12(13)10-4-5-10;/h3,6-7,10,12H,4-5,13H2,1-2H3;1H/t12-;/m1./s1 |
InChI Key |
HSAJTARLERSGBQ-UTONKHPSSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@@H](C2CC2)N)C.Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C2CC2)N)C.Cl |
Origin of Product |
United States |
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